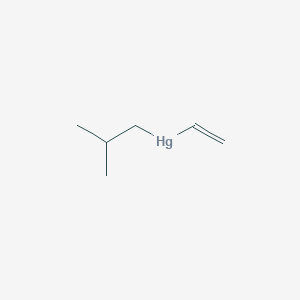![molecular formula C24H20 B14429575 9-Tert-butylbenzo[pqr]tetraphene CAS No. 80484-55-5](/img/structure/B14429575.png)
9-Tert-butylbenzo[pqr]tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Tert-butylbenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the presence of a tert-butyl group attached to the benzo[pqr]tetraphene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-tert-butylbenzo[pqr]tetraphene typically involves the cyclization of precursor molecules under specific conditions. One common method includes the catalytic cyclization of BN-naphthalenes with alkynes . The reaction conditions often require the presence of a transition metal catalyst to facilitate the formation of the polycyclic structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9-Tert-butylbenzo[pqr]tetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-Tert-butylbenzo[pqr]tetraphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 9-tert-butylbenzo[pqr]tetraphene involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity. Its effects are mediated through binding to specific receptors or enzymes, leading to alterations in cellular function and activity .
Comparison with Similar Compounds
Tetraphenylene: A structurally related compound with similar aromatic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Fluoranthene: A PAH with a similar fused ring structure.
Uniqueness: 9-Tert-butylbenzo[pqr]tetraphene is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
80484-55-5 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9-tert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C24H20/c1-24(2,3)19-11-9-17-13-18-8-7-15-5-4-6-16-10-12-20(21(17)14-19)23(18)22(15)16/h4-14H,1-3H3 |
InChI Key |
CVHZUPODBVYRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



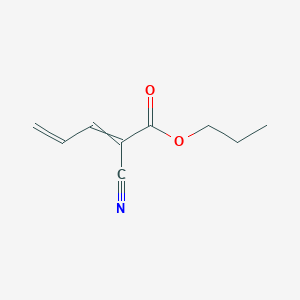

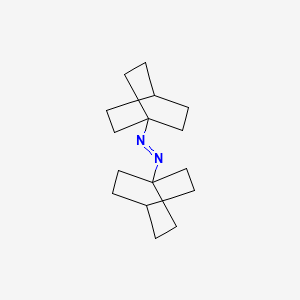
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

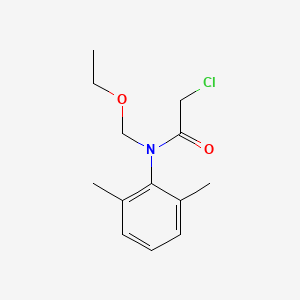
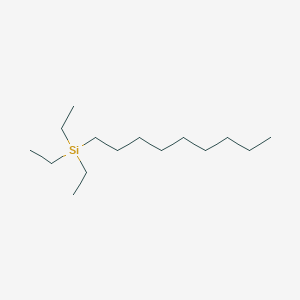
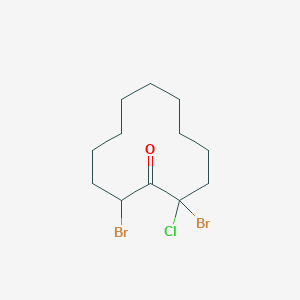


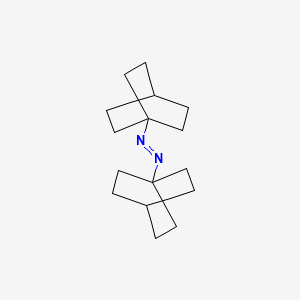
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
